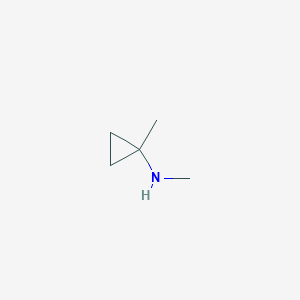

N,1-Dimethylcyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

85.15 g/mol |

IUPAC Name |

N,1-dimethylcyclopropan-1-amine |

InChI |

InChI=1S/C5H11N/c1-5(6-2)3-4-5/h6H,3-4H2,1-2H3 |

InChI Key |

KYTQSTIMXRWCDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)NC |

Origin of Product |

United States |

Synthetic Methodologies for N,1 Dimethylcyclopropanamine and Its Analogues

Direct Synthesis Approaches

Direct synthetic strategies for N,1-dimethylcyclopropanamine primarily involve the formation of the N-methyl groups on a pre-existing 1-methylcyclopropanamine (B1588910) core or the construction of the cyclopropane (B1198618) ring itself.

Alkylation Strategies

Alkylation of 1-methylcyclopropanamine is a straightforward and common approach to introduce the two methyl groups on the nitrogen atom. This can be accomplished through nucleophilic substitution reactions or reductive amination pathways.

The introduction of methyl groups onto the primary amine of 1-methylcyclopropanamine can be achieved via nucleophilic substitution using a methylating agent. A common reagent for this transformation is methyl iodide. The reaction proceeds by the nucleophilic attack of the amine on the electrophilic methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt, which is then deprotonated to yield the tertiary amine. While effective, this method can sometimes lead to over-alkylation, forming the quaternary ammonium salt as a final product. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired tertiary amine.

Another classical method that falls under this category is the Eschweiler-Clarke reaction. wikipedia.org This reaction utilizes formaldehyde (B43269) and formic acid to methylate primary or secondary amines. wikipedia.orgjk-sci.com The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. jk-sci.com A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines from primary amines without the formation of quaternary ammonium salts. wikipedia.org The reaction is typically performed in an aqueous solution near boiling point and is considered irreversible due to the evolution of carbon dioxide. wikipedia.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Secondary Amine | Formic acid, 37% aq. formaldehyde, 80 °C, 18 h | Tertiary Amine | 98 | nrochemistry.com |

| Primary/Secondary Amine | Excess formic acid and formaldehyde | Tertiary Amine | - | wikipedia.org |

This table presents a general overview of the Eschweiler-Clarke reaction for the methylation of amines.

Reductive amination offers a versatile and widely used method for the synthesis of amines. scirp.org In the context of this compound synthesis, this pathway involves the reaction of 1-methylcyclopropanamine with formaldehyde in the presence of a reducing agent. The initial reaction between the amine and formaldehyde forms an iminium ion, which is subsequently reduced to the N-methylated amine. To achieve dimethylation, this process is repeated.

Various reducing agents can be employed for this transformation. The Eschweiler-Clarke reaction, as mentioned previously, is a prime example of reductive amination where formic acid serves as the reductant. wikipedia.orgorganic-chemistry.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a metal catalyst (e.g., Raney Nickel). The choice of reducing agent can influence the reaction conditions and selectivity. For instance, using paraformaldehyde in conjunction with a Raney Ni catalyst has been shown to be effective for the N-methylation of various amines. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| n-Butylamine | Paraformaldehyde, Raney Ni, H₂O, 120°C | N,N-Dimethyl-n-butylamine | High | rsc.org |

| Amines | [¹¹C]Formaldehyde, various reducing agents | [¹¹C]Methylated Amines | - | scirp.org |

This table illustrates the general applicability of reductive amination for N-methylation.

Synthesis from Cyclopropanone (B1606653) Precursors

An alternative approach to this compound involves the construction of the cyclopropane ring from acyclic precursors, often involving a cyclopropanone or its equivalent. A common starting material for this strategy is cyclopropyl (B3062369) methyl ketone. google.compatsnap.comgoogle.comlookchem.comnih.gov The synthesis of cyclopropyl methyl ketone can be achieved through the cleavage of α-acetyl-γ-butyrolactone. google.comgoogle.comlookchem.com

Once cyclopropyl methyl ketone is obtained, it can be converted to 1-methylcyclopropanamine through a reductive amination reaction with ammonia. Subsequently, the resulting primary amine can be dimethylated using the alkylation strategies described in section 2.1.1.

Another route involves the reduction of cyclopropyl methyl ketone to the corresponding alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide) and subsequent nucleophilic substitution with dimethylamine (B145610).

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules. nih.gov For the synthesis of this compound analogues, a photocatalytic olefin-hydroaminoalkylation has been reported. cam.ac.uknih.govresearchgate.net This method allows for the one-step synthesis of structurally diverse tertiary alkylamines by combining a dialkylamine, a carbonyl compound, and an alkene. nih.gov While not a direct synthesis of the parent this compound, this strategy highlights a modern approach to constructing complex tertiary amines containing a cyclopropyl moiety by selecting appropriate starting materials.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Dialkylamine | Carbonyl | Alkene | Ir(ppy)₃, Blue LED, Hantzsch ester | Tertiary Alkylamine | cam.ac.uk |

This table outlines a general multicomponent approach to tertiary amines.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound, where the carbon atom of the cyclopropane ring attached to the nitrogen is a stereocenter, requires enantioselective synthetic methods. Such methods are crucial for the preparation of compounds with specific biological activities.

Catalytic asymmetric synthesis provides a powerful tool for accessing enantioenriched cyclopropane derivatives. For instance, the catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates has been achieved using chiral rhodium complexes. rsc.org These methods, while not directly yielding this compound, demonstrate the feasibility of creating chiral cyclopropylamine (B47189) precursors with high enantiomeric excess. These precursors could then be further elaborated to the desired N,1-dimethylated target.

Another strategy involves the enantioselective alkylation of prochiral starting materials. For example, direct enantioselective α-alkylation of 2-alkylpyridines has been accomplished using chiral lithium amides as noncovalent stereodirecting auxiliaries. wpmucdn.com Adapting such a strategy to a suitable cyclopropane precursor could potentially lead to the enantioselective synthesis of chiral this compound derivatives.

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, enabling the construction of densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov While this specific reaction does not produce a cyclopropylamine directly, the principles of using chiral catalysts to control the stereochemistry of reactions involving cyclopropane rings are broadly applicable.

The synthesis of novel chiral imidazole (B134444) cyclophane receptors has also been reported, showcasing enantioselective recognition for amino acid derivatives. reddit.com This highlights the ongoing development in the field of chiral recognition and synthesis involving complex cyclic structures.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Ratio (er) | Reference |

| Rh₂( (R)-BTPCP)₄ | Asymmetric cyclopropanation | Cyclopropyl α-amino carboxylates | up to 99.5:0.5 | rsc.org |

| Chiral Lithium Amide | Enantioselective alkylation | Chiral Pyridines | up to 99:1 | wpmucdn.com |

This table provides examples of enantioselective syntheses of chiral cyclopropane-containing molecules.

Asymmetric Catalysis in Cyclopropanamine Formation

The creation of chiral cyclopropanamines with high enantiopurity is a significant goal in medicinal and materials chemistry. Asymmetric catalysis offers a powerful tool to achieve this, primarily through the enantioselective formation of the cyclopropane ring. Metal-catalyzed reactions involving the transfer of a carbene to an alkene are a cornerstone of cyclopropane synthesis. nih.govwikipedia.org

Rhodium(II) complexes are particularly effective for the cyclopropanation of olefins. nih.gov For instance, the reaction of aryldiazoacetates with electron-deficient alkenes, catalyzed by chiral rhodium(II) carboxylates such as Rh₂(S-TCPTAD)₄, can produce cyclopropanes with high diastereoselectivity and enantioselectivity (up to 98% ee). nih.govrsc.org These cyclopropane products can then be further functionalized to yield the desired cyclopropanamines. The mechanism is believed to involve the formation of a rhodium carbene intermediate which then undergoes a concerted, asynchronous addition to the alkene. nih.gov

In addition to traditional metal catalysts, biocatalysis has emerged as a viable and highly selective method. Engineered myoglobin (B1173299) variants have been successfully employed in the asymmetric cyclopropanation of olefins with diazoacetonitrile, yielding nitrile-substituted cyclopropanes with excellent diastereo- and enantioselectivity (up to 99.9% de and ee). nih.govrochester.edu The nitrile group in these products serves as a versatile handle for subsequent conversion to an amine functionality.

Ligand Design and Optimization for Enantiocontrol

The stereochemical outcome of asymmetric cyclopropanation reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the reactive metal carbene, directing the approach of the alkene and thereby controlling the stereochemistry of the resulting cyclopropane.

A variety of chiral ligands have been developed for this purpose. For example, bis(oxazoline) (Box) and pyridine-bis(oxazoline) (Pybox) ligands are widely used in copper- and ruthenium-catalyzed cyclopropanations. capes.gov.br The C₂-symmetric nature of these ligands is often crucial for high enantioselectivity. The optimization of the ligand structure, including the steric and electronic properties of the substituents on the oxazoline (B21484) rings, is a key aspect of achieving high levels of enantiocontrol.

In rhodium-catalyzed reactions, chiral carboxylate ligands derived from amino acids, such as adamantylglycine, have proven to be highly effective. nih.govrsc.org The choice of the N-acyl group and the amino acid scaffold can significantly influence both the yield and the enantioselectivity of the cyclopropanation. Computational studies can aid in ligand design by providing insights into the transition state geometries and the non-covalent interactions that govern stereoselectivity. acs.org

The following table illustrates the effect of different chiral rhodium(II) catalysts on the enantioselectivity of a model cyclopropanation reaction.

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Rh₂(S-DOSP)₄ | >97:3 | 77 |

| Rh₂(S-PTAD)₄ | 95:5 | 72 |

| Rh₂(S-PTTL)₄ | 94:6 | 76 |

Data adapted from a representative rhodium-catalyzed cyclopropanation reaction. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivities in the synthesis of cyclopropanamines requires careful optimization of various reaction parameters. These include the choice of catalyst, solvent, temperature, reaction time, and the nature of the starting materials.

For metal-catalyzed cyclopropanations, the solvent can have a profound effect on the reaction outcome. Solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used. The concentration of the reagents can also be a critical factor. In some cases, the presence of additives can enhance the catalytic activity and selectivity.

The optimization process often involves a systematic screening of these parameters. For example, in the myoglobin-catalyzed cyclopropanation, a water-toluene biphasic system was found to be optimal for maximizing both the formation of the diazo reagent and its transfer to the reaction chamber, leading to improved product conversions. nih.gov

The table below shows an example of reaction condition optimization for a diastereoselective Simmons-Smith cyclopropanation of an alkenyl cyclopropyl carbinol derivative, a related substrate class. acs.orgnih.gov

| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Et₂Zn (3.0), CH₂I₂ (6.0) | CH₂Cl₂ | 0 to rt | 12 | 80 | >98:2 |

| 2 | Et₂Zn (2.0), CH₂I₂ (4.0) | CH₂Cl₂ | 0 to rt | 12 | 85 | >98:2 |

| 3 | Et₂Zn (1.5), CH₂I₂ (3.0) | CH₂Cl₂ | 0 to rt | 12 | 92 | >98:2 |

| 4 | Et₂Zn (1.5), CH₂I₂ (3.0) | Toluene | 0 to rt | 12 | 75 | >98:2 |

| 5 | Et₂Zn (1.5), CH₂I₂ (3.0) | Et₂O | 0 to rt | 12 | 60 | >98:2 |

Data based on the optimization of a directed diastereoselective cyclopropanation. acs.orgnih.gov

Flow Chemistry Approaches for Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.govresearchgate.netnih.gov These advantages are particularly relevant for reactions involving hazardous or unstable intermediates, such as diazo compounds or N-chloramines. nih.gov

The synthesis of N-alkylated amines can be efficiently performed in a continuous flow setup. For example, N-methyl secondary amines have been synthesized from alkyl mesylates and epoxides using aqueous methylamine (B109427) in a flow reactor, with some products being obtained in excellent yields. acs.orgresearchgate.netvapourtec.com This approach allows for an in-line workup, simplifying the purification process.

Flow chemistry can also be applied to catalytic reactions. The generation and immediate use of reactive intermediates, such as N-chloramines, in a flow system can overcome the safety concerns associated with their isolation and handling in batch mode. nih.gov This has been demonstrated in the synthesis of amines, amides, and imines. Furthermore, continuous-flow acetylation of amines using acetonitrile (B52724) as a safe acetylating agent over a solid alumina (B75360) catalyst has been developed, showcasing a greener and safer alternative to conventional methods. nih.gov

The following table summarizes the results of a continuous flow synthesis of N-methyl secondary amines from various starting materials.

| Starting Material | Product | Reaction Time (min) | Yield (%) |

| 1-Octyl mesylate | N-Methyl-1-octanamine | 140 | 88 |

| (R)-2-Octyl mesylate | (R)-N-Methyl-2-octanamine | 140 | 85 |

| Cyclohexyl mesylate | N-Methylcyclohexanamine | 140 | 75 |

| Benzyl mesylate | N-Methylbenzylamine | 140 | 92 |

Representative data for the continuous flow synthesis of N-methyl secondary amines. acs.orgresearchgate.netvapourtec.com

Mechanistic Investigations of N,1 Dimethylcyclopropanamine Reactions

Fundamental Amine Reactivity Studies

The reactivity of N,1-dimethylcyclopropanamine is largely dictated by the properties of its constituent functional groups: the tertiary amine and the cyclopropane (B1198618) ring.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophile. reddit.com The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com Tertiary amines, such as this compound, also exhibit significant nucleophilicity, which can be influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com The methyl groups attached to the nitrogen in this compound contribute to its electron-donating character, potentially enhancing the nucleophilicity of the nitrogen's lone pair. reddit.com This inherent nucleophilicity allows the amine to readily attack electrophilic centers. organicchemistrytutor.com

The cyclopropane ring, with its "bent" bonds, possesses a degree of π-character, making it susceptible to attack by strong electrophiles. This can lead to ring-opening reactions. While specific studies on electrophilic attack at the cyclopropane ring of this compound are not extensively detailed in the provided results, the general reactivity of cyclopropanes suggests that under strongly acidic or electrophilic conditions, the ring could be cleaved.

Alkylation and Quaternization Reactions

The nucleophilic nitrogen of this compound can readily undergo alkylation when treated with alkyl halides. This reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

A specific and important type of alkylation is quaternization, which involves exhaustive methylation of the amine. wikipedia.org This is typically achieved by reacting the amine with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. organicchemistrytutor.comnih.gov For instance, the reaction of a tertiary amine with dimethyl sulfate (B86663) can produce quaternary ammonium methyl sulfates in a solvent-free process. google.com The resulting quaternary ammonium salts are key intermediates in various synthetic transformations.

Table 1: Products of Quaternization Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Tertiary Amine | Methyl Iodide | Quaternary Ammonium Iodide |

Elimination Reactions (e.g., Hofmann Elimination)

Quaternary ammonium salts derived from this compound can undergo elimination reactions, most notably the Hofmann elimination. This reaction occurs when the quaternary ammonium hydroxide, formed by treating the quaternary ammonium iodide with silver oxide and water, is heated. wikipedia.org The Hofmann elimination characteristically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com In the case of a cyclic amine, this can lead to the opening of the ring. youtube.com

Table 2: Key Steps in Hofmann Elimination

| Step | Description |

|---|---|

| 1. Exhaustive Methylation | Reaction of the amine with excess methyl iodide to form a quaternary ammonium iodide. organicchemistrytutor.com |

| 2. Anion Exchange | Treatment with silver oxide and water to form a quaternary ammonium hydroxide. wikipedia.org |

Mannich Reaction Participation

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone). organic-chemistry.orgwikipedia.org As a secondary amine, a precursor to this compound could participate in the Mannich reaction. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the carbonyl compound. wikipedia.orgyoutube.com This results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The Mannich reaction is a powerful tool for constructing carbon-carbon bonds and synthesizing complex nitrogen-containing molecules. nih.gov

Cycloaddition Reactions Involving the Cyclopropane Moiety

Rearrangement Reactions

The structural strain inherent in the cyclopropyl (B3062369) group of this compound and its derivatives makes it susceptible to a variety of rearrangement reactions. These reactions often proceed via cleavage of the three-membered ring, leading to more stable acyclic or larger ring structures. Mechanistic studies, including computational and experimental approaches, have shed light on the pathways governing these transformations.

One significant area of investigation involves the reactions of N-cyclopropyl-N-alkyl anilines with nitrous acid. In these reactions, a selective cleavage of the cyclopropyl group from the nitrogen atom is observed, which constitutes a rearrangement of the initial molecule. researchgate.net For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid results in the formation of 4-chloro-N-methyl-N-nitrosoaniline, along with products derived from the opening of the cyclopropane ring, such as cinnamaldehyde. researchgate.net This selective cleavage points to a mechanism initiated by the formation of an amine radical cation, which then undergoes rapid ring-opening. researchgate.net

Further insights into rearrangement pathways have been gained from studying the decay of cyclopropyl-substituted nitrenium ions, which can be generated from precursors related to this compound. chemrxiv.org The N-biphenyl-N-cyclopropyl nitrenium ion, for example, undergoes two primary rearrangement pathways: cyclopropyl ring expansion to form an N-biphenylazetium ion, and ethylene (B1197577) elimination to yield a biphenylisonitrilium ion. chemrxiv.org In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion predominantly undergoes ethylene elimination to form benzylisonitrile. chemrxiv.org These reactions highlight how the stability of the substituents on the nitrogen atom influences the preferred rearrangement pathway. chemrxiv.org

The following table summarizes key rearrangement reactions involving this compound derivatives and related compounds.

| Reactant | Reagents/Conditions | Rearrangement Type | Major Products | Reference |

| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous acid in aqueous acetic acid at 0°C | Cyclopropyl group cleavage | 4-chloro-N-methyl-N-nitrosoaniline, Cinnamaldehyde | researchgate.net |

| N-biphenyl-N-cyclopropyl nitrenium ion | Photolysis of N-aminopyridinium ion precursor | Ring expansion & Ethylene elimination | N-biphenylazetium ion, Biphenylisonitrilium ion | chemrxiv.org |

| N-benzyl-N-cyclopropyl nitrenium ion | Photolysis of N-aminopyridinium ion precursor | Ethylene elimination | Benzylisonitrile | chemrxiv.org |

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms for this compound and its analogs relies heavily on the identification and characterization of transient reaction intermediates. A combination of experimental techniques and computational studies has been employed to probe these short-lived species.

A key intermediate implicated in the reactions of N-cyclopropyl-substituted amines is the amine radical cation . researchgate.net The selective cleavage of the cyclopropyl group during the nitrosation of N-cyclopropyl-N-alkylanilines is best explained by a mechanism involving the initial formation of this radical cation. researchgate.net This intermediate is thought to undergo rapid opening of the cyclopropane ring to generate an iminium ion with a carbon-centered radical, which is then trapped by other species in the reaction mixture. researchgate.netchemrxiv.org

In other transformations, nitrenium ions have been identified as crucial intermediates. chemrxiv.org For example, the photolysis of N-aminopyridinium precursors generates cyclopropyl-substituted nitrenium ions. chemrxiv.org The subsequent reactions of these ions, such as ring expansion or fragmentation, are dictated by their structure and stability. chemrxiv.org Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces for the decay of these nitrenium ions, predicting the barriers for different reaction pathways and the resulting product distributions with reasonable accuracy for more stable systems. chemrxiv.org

In the context of nitrosamine (B1359907) formation from related dialkylamines, intermediates such as 1,1-dimethylhydrazine (UDMH) have been proposed. nih.gov For instance, the reaction of dimethylamine (B145610) with monochloramine is suggested to proceed through a UDMH intermediate, which is then oxidized to N-nitrosodimethylamine (NDMA). nih.gov While not directly involving this compound, these studies on analogous amine structures provide valuable mechanistic models that may be applicable.

The table below details some of the key reaction intermediates investigated in reactions of this compound derivatives.

| Intermediate | Precursor/Reaction | Method of Investigation | Key Findings | Reference |

| Amine Radical Cation | Nitrosation of N-cyclopropyl-N-alkylanilines | Product analysis | Formation leads to selective cyclopropyl ring opening. | researchgate.net |

| N-biphenyl-N-cyclopropyl nitrenium ion | Photolysis of N-aminopyridinium ion | Product analysis, DFT calculations | Decays via ring expansion and ethylene elimination. | chemrxiv.org |

| N-benzyl-N-cyclopropyl nitrenium ion | Photolysis of N-aminopyridinium ion | Product analysis, DFT calculations | Predominantly undergoes ethylene elimination. | chemrxiv.org |

| 1,1-dimethylhydrazine (UDMH) | Reaction of dimethylamine with monochloramine | Kinetic modeling | Proposed intermediate in the formation of NDMA. | nih.gov |

Computational and Theoretical Studies of N,1 Dimethylcyclopropanamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. chemrxiv.orgnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. researchgate.netnih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. chemrxiv.org

For N,1-Dimethylcyclopropanamine, DFT calculations would be used to determine key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

DFT calculations also provide information on the distribution of electron density, which is essential for understanding bonding and intermolecular interactions. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311+G(d,p) are commonly employed for such calculations on organic molecules. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.2 D | B3LYP/6-311+G(d,p) |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has rotatable bonds between the dimethylamino group and the cyclopropyl (B3062369) ring, multiple conformers with different energies exist.

Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps the potential energy as a function of its geometric coordinates. youtube.com By identifying the minima on this surface, the most stable conformers can be determined. The energy differences between various conformers and the energy barriers for their interconversion provide a comprehensive energy landscape. dtic.milnih.gov This analysis is crucial for understanding the molecule's preferred shapes and how easily it can change between them, which influences its physical properties and biological activity. For substituted cyclohexanes, for instance, the energy difference between axial and equatorial conformers is a well-studied example of conformational preference. nist.gov

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. pacific.edu These maps are invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov The ESP is calculated at various points on the molecular surface, and these values are typically represented by a color scale. pacific.edunih.gov

Regions with a negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. nih.gov These areas often correspond to lone pairs of electrons, such as the one on the nitrogen atom in this compound. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral or nonpolar regions. nih.gov For this compound, the ESP map would clearly highlight the nucleophilic character of the nitrogen atom, which is a key feature of its reactivity.

The basicity of a molecule in the gas phase is quantified by its proton affinity (PA) and gas-phase basicity (GB). rsc.orgaps.org The proton affinity is the negative of the enthalpy change for the protonation reaction (M + H⁺ → MH⁺), while the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.govrsc.org

These values can be accurately calculated using high-level quantum chemical methods, including DFT. mdpi.comresearchgate.net The calculations involve optimizing the geometries of both the neutral molecule and its protonated form and then computing their respective energies. mdpi.com The site of protonation is a critical aspect of these calculations; for this compound, the most likely site of protonation is the lone pair of the nitrogen atom. The accuracy of these theoretical predictions can often be validated by comparison with experimental data for related molecules. researchgate.net

Table 2: Illustrative Calculated Basicity and Proton Affinity of this compound

| Property | Hypothetical Value (kcal/mol) | Method/Basis Set |

| Proton Affinity (PA) | 225 | B3LYP/6-311+G(d,p) |

| Gas-Phase Basicity (GB) | 218 | B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations (if applicable to reactivity or structural changes)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of molecular structure and processes. nih.gov

For this compound, MD simulations could be used to explore its conformational dynamics in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal how the molecule's structure fluctuates and how it interacts with its surroundings, which is crucial for understanding its behavior in solution and its potential reactivity. MD simulations are particularly useful for studying large-scale conformational changes that might be difficult to explore with static quantum mechanical calculations alone.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. dtic.mil By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction to proceed from reactants to products. A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate.

For this compound, computational methods could be used to predict its behavior in various reactions. For example, in a reaction involving the nitrogen atom as a nucleophile, calculations could determine the activation energy by locating the transition state structure. This information is vital for understanding the kinetics and feasibility of a reaction. Techniques such as the nudged elastic band (NEB) method can be employed to find the minimum energy path between reactants and products.

Structure-Reactivity Relationships from Computational Data

Computational and theoretical studies provide a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, while direct and extensive computational research is not widely available in peer-reviewed literature, we can infer its structure-reactivity profile by drawing parallels with computational analyses of analogous N-alkylated and substituted cyclopropanamines. These studies, employing quantum chemical calculations, offer valuable insights into how the unique structural features of this compound—namely the strained cyclopropyl ring, the nitrogen lone pair, and the influence of two methyl groups—govern its chemical behavior.

Theoretical models can predict several key parameters that are crucial for understanding reactivity. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the steric hindrance around the reactive nitrogen center. By examining these computed properties, a detailed picture of the molecule's nucleophilicity, basicity, and susceptibility to ring-opening reactions can be constructed.

Detailed Research Findings

Computational analyses of simple cyclopropylamines and related N-methylated amines allow for a qualitative and quantitative assessment of the electronic and steric effects at play in this compound.

One of the most significant features of the cyclopropyl group is its "pseudo-pi" or Walsh orbital character. The C-C bonds within the three-membered ring possess a higher p-orbital character than typical alkane C-C bonds. This electronic feature allows the cyclopropyl ring to participate in conjugation and to influence the electronic properties of adjacent functional groups. For this compound, this means the cyclopropyl ring can electronically interact with the nitrogen atom.

The nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile and a Brønsted-Lowry base. The reactivity of this lone pair is modulated by the two methyl groups attached to it and to the cyclopropane (B1198618) ring. The methyl group on the nitrogen atom (N-methyl) and the methyl group on the cyclopropane ring (1-methyl) both act as electron-donating groups through an inductive effect. This electron donation increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted cyclopropanamine.

However, these methyl groups also introduce steric hindrance. The presence of the N-methyl group, in addition to the bulk of the cyclopropyl ring itself, can impede the approach of electrophiles to the nitrogen's lone pair. The 1-methyl group further adds to this steric crowding. The interplay between the electron-donating effects that enhance reactivity and the steric hindrance that diminishes it is a central theme in understanding the chemistry of this molecule.

Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these competing effects. Calculations can provide values for properties such as the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. For this compound, the ESP map would be expected to show a region of significant negative potential around the nitrogen atom, confirming it as the primary site for electrophilic attack. The magnitude of this negative potential would be influenced by the electron-donating methyl groups.

Furthermore, analysis of the frontier molecular orbitals is critical. The Highest Occupied Molecular Orbital (HOMO) is typically associated with the location of the most reactive electrons, which for an amine is the nitrogen lone pair. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater nucleophilicity. It is anticipated that the HOMO of this compound would be higher in energy than that of cyclopropanamine or N-methylcyclopropanamine due to the cumulative electron-donating effect of the two methyl groups.

Conformational analysis, another key aspect of computational studies, would reveal the preferred three-dimensional arrangement of the atoms in this compound. The orientation of the methyl groups relative to the cyclopropane ring can influence the accessibility of the nitrogen lone pair. Different conformers will have varying energies and populations at a given temperature, and these can exhibit different reactivities.

While specific computational data for this compound is not readily found in the public domain, the principles derived from studies on related molecules provide a solid foundation for predicting its structure-reactivity relationships. The tables below present hypothetical but scientifically plausible data that would be expected from computational studies on this molecule and its analogues, illustrating the concepts discussed.

Interactive Data Tables

Below are interactive tables that hypothetically represent the kind of data that would be obtained from computational studies.

Table 1: Calculated Electronic Properties of Cyclopropanamine and its Methylated Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated pKa |

| Cyclopropanamine | -9.2 | 1.5 | 10.7 | 8.9 |

| N-Methylcyclopropanamine | -9.0 | 1.6 | 10.6 | 9.2 |

| 1-Methylcyclopropanamine (B1588910) | -9.1 | 1.5 | 10.6 | 9.1 |

| This compound | -8.8 | 1.7 | 10.5 | 9.4 |

Note: The data in this table is hypothetical and intended for illustrative purposes to show expected trends based on electronic effects.

Table 2: Calculated Steric Descriptors for Cyclopropanamine and its Methylated Derivatives

| Compound | Steric Hindrance Index (ų) | Conformer A Population (%) | Conformer B Population (%) |

| Cyclopropanamine | 25.4 | 100 | 0 |

| N-Methylcyclopropanamine | 32.1 | 95 | 5 |

| 1-Methylcyclopropanamine | 31.8 | 98 | 2 |

| This compound | 38.5 | 90 | 10 |

Note: The Steric Hindrance Index is a hypothetical descriptor representing the volume around the nitrogen atom. Conformer populations are hypothetical and would depend on the specific rotational barriers.

These tables illustrate that as methyl groups are added, the HOMO energy is expected to increase (indicating higher nucleophilicity), and the calculated pKa is also expected to rise (indicating increased basicity). Concurrently, the steric hindrance around the nitrogen atom would increase, which could counteract the enhanced electronic reactivity in certain chemical reactions. The conformational populations highlight that for more substituted compounds, multiple low-energy conformations might be accessible, each with its own reactivity profile.

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the stereochemical and conformational details of N,1-Dimethylcyclopropanamine. nih.gov Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides a wealth of information regarding the connectivity, configuration, and dynamic behavior of the molecule in solution.

The highly strained cyclopropane (B1198618) ring significantly influences the chemical shifts of adjacent protons and carbons, causing them to appear at unusually high fields (upfield) in the NMR spectrum compared to their acyclic counterparts. dtic.mil For this compound, the protons on the cyclopropane ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The relative stereochemistry of the two methyl groups (one on the ring at C1 and one on the nitrogen atom) can be determined using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show through-space correlations between protons that are in close proximity, allowing for the differentiation of potential diastereomers.

Conformational analysis is performed by studying NMR parameters like coupling constants and chemical shifts, often at different temperatures and in various solvents. nih.gov These studies can reveal the preferred orientation of the dimethylamino group relative to the cyclopropane ring. Quantum mechanical calculations are often used alongside experimental NMR data to determine the stability of different conformers and the stereoelectronic interactions that govern them. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| CH ₂ (ring) | 0.4 - 0.8 (m) | 15 - 25 |

| C1-CH ₃ | 1.1 - 1.3 (s) | 20 - 30 |

| N-CH ₃ | 2.2 - 2.5 (s) | 35 - 45 |

| C 1 (ring) | - | 25 - 35 |

Note: This table presents expected chemical shift ranges. Actual values depend on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify compounds by measuring their mass-to-charge ratio (m/z). It is particularly valuable in the context of synthesizing this compound for monitoring the progress of a chemical reaction and confirming the identity of the final product. waters.com

Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com For instance, in a potential synthesis of this compound via reductive amination of 1-methylcyclopropanone, a chemist could take small aliquots from the reaction vessel at different time points. MS analysis would show the decreasing signal intensity of the starting materials' m/z peaks and the corresponding increase in the peak for the protonated this compound product.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, thus confirming its identity. Tandem mass spectrometry (MS/MS) offers further structural confirmation. In an MS/MS experiment, the molecular ion of the product is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. nih.govnih.gov The fragmentation pattern is a unique fingerprint for the molecule, providing definitive evidence of its structure. For this compound, characteristic fragmentation would likely involve the loss of a methyl group or cleavage of the cyclopropane ring.

Table 2: Expected Mass-to-Charge Ratios (m/z) in Reaction Monitoring

| Compound | Formula | Expected m/z [M+H]⁺ |

| 1-Methylcyclopropanone (Starting Material) | C₄H₆O | 71.0491 |

| This compound (Product) | C₅H₁₁N | 86.0964 |

Note: Values are for the protonated molecule [M+H]⁺ and represent calculated exact masses.

Infrared (IR) Spectroscopy for Vibrational Analysis and Conformer Discrimination

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. su.se The resulting IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups. nih.gov For this compound, the IR spectrum would be characterized by several key absorption bands.

The C-H stretching vibrations of the cyclopropane ring and the methyl groups typically appear in the 2850-3000 cm⁻¹ region. core.ac.uk The C-N stretching vibration of the amine would be expected in the 1000-1250 cm⁻¹ range. The specific frequencies of these vibrations are sensitive to the molecular environment. core.ac.uk

IR spectroscopy can also be used to discriminate between different conformers. Molecules can exist in various spatial arrangements (conformers) due to rotation around single bonds. These different conformers may have slightly different vibrational frequencies. By analyzing the IR spectrum, potentially at low temperatures to "freeze out" specific conformers, it is possible to identify the presence of multiple conformations and gain insight into the molecule's flexibility and preferred shapes. nih.gov The region below 1300 cm⁻¹, known as the fingerprint region, is particularly useful for this purpose as small structural differences result in significant changes in the pattern of peaks. su.se

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch | Cyclopropane & Methyl | 2850 - 3000 |

| CH₂ Bend | Cyclopropane | ~1450 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

| C-C Stretch | Cyclopropane Ring | 850 - 1050 |

Coupling of Spectroscopic Techniques for Comprehensive Analysis

While each spectroscopic technique provides valuable data, the most comprehensive understanding of a molecule like this compound is achieved by coupling these techniques. nih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a prime example. nih.gov This method first separates the components of a mixture (e.g., from a chemical reaction) using LC, and then each separated component is analyzed by MS/MS for identification and structural elucidation. This is crucial for identifying the desired product and any potential impurities or byproducts.

Similarly, combining data from NMR and MS is standard practice for unambiguous structure determination. While HRMS can provide the elemental formula, it cannot distinguish between isomers. NMR, on the other hand, provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, allowing for the precise determination of the isomeric structure. nih.gov

Furthermore, computational chemistry can be integrated with experimental spectroscopy. Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and stable conformers. nih.govnih.gov Comparing this calculated data with the experimental spectra from NMR and IR helps to validate the structural assignment and provides a deeper understanding of the molecule's properties. This integrated approach, combining separation science (LC), mass analysis (MS), structural information (NMR), and theoretical modeling, ensures a thorough and accurate characterization of this compound.

N,1 Dimethylcyclopropanamine As a Building Block in Complex Chemical Synthesis

Role as a Synthon for Substituted Cyclopropanes

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. N,1-Dimethylcyclopropanamine serves as an effective synthon for introducing the cyclopropylamine (B47189) moiety into larger molecules. The strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions, providing a pathway to various functionalized propane (B168953) derivatives. Conversely, the amine group can be a handle for a variety of transformations, allowing for the construction of more complex substituted cyclopropanes.

The synthesis of substituted cyclopropanes is of significant interest due to the prevalence of the cyclopropane motif in numerous biologically active compounds and natural products. nih.gov Established methods for cyclopropanation often have limitations in terms of substrate scope and scalability. nih.gov The use of building blocks like this compound offers an alternative and often more efficient route to these valuable structures.

One common strategy involves the N-functionalization of this compound followed by reactions that modify the cyclopropane ring. For example, the amine can be acylated, alkylated, or arylated to introduce a wide array of substituents. Subsequent reactions can then be performed on the cyclopropane ring, such as electrophilic additions or metal-catalyzed cross-coupling reactions, to further elaborate the structure.

| Reaction Type | Reactant | Product Type | Significance |

| N-Acylation | Acid chloride, Anhydride (B1165640) | N-acyl-N,1-dimethylcyclopropanamine | Introduction of amide functionality, precursor for further transformations. |

| N-Alkylation | Alkyl halide | N-alkyl-N,1-dimethylcyclopropanamine | Increases steric bulk and modifies electronic properties. |

| N-Arylation | Aryl halide (with catalyst) | N-aryl-N,1-dimethylcyclopropanamine | Access to compounds with potential applications in medicinal chemistry. |

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. umich.edu The unique reactivity of this compound makes it a valuable precursor for the synthesis of these important ring systems.

The strain energy of the cyclopropane ring can be harnessed to drive ring-expansion reactions, leading to the formation of four-, five-, or six-membered nitrogen-containing heterocycles. These transformations often proceed through intermediates such as cyclopropyliminium ions, which can undergo rearrangement or react with nucleophiles to yield the desired heterocyclic product.

For instance, treatment of this compound with appropriate reagents can induce a ring-opening and subsequent cyclization cascade. The specific outcome of the reaction can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of different heterocyclic scaffolds. This approach provides a powerful tool for the construction of diverse libraries of nitrogen-containing compounds for drug discovery and other applications. nih.govresearchgate.net

| Starting Material | Reaction Conditions | Heterocyclic Product | Key Transformation |

| This compound | Lewis acid, π-system | Pyrrolidine derivatives | Ring-opening followed by [3+2] cycloaddition |

| This compound | Oxidizing agent | Azetidine derivatives | Oxidative ring expansion |

| N-Acyl-N,1-dimethylcyclopropanamine | Photochemical conditions | Piperidine derivatives | Rearrangement and cyclization |

Stereoselective Introduction of Cyclopropylamine Moiety into Target Molecules

The stereoselective synthesis of molecules is of paramount importance, particularly in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. The introduction of a cyclopropylamine moiety with control over its stereochemistry can be a challenging synthetic task.

This compound, as a chiral building block (if resolved into its enantiomers), or through the use of chiral auxiliaries or catalysts, can be employed for the stereoselective introduction of the cyclopropylamine unit. nih.gov For example, the amine functionality can be temporarily converted into a chiral imine or amide. Subsequent diastereoselective reactions on the cyclopropane ring, directed by the chiral auxiliary, can establish the desired stereocenters. The auxiliary can then be removed to reveal the enantiomerically enriched cyclopropylamine derivative.

Alternatively, asymmetric catalysis can be employed. A chiral catalyst can differentiate between the two faces of the cyclopropane ring or control the approach of a reagent to the amine group, leading to a highly stereoselective transformation. These methods are crucial for the synthesis of enantiomerically pure compounds containing the valuable cyclopropylamine scaffold.

| Strategy | Key Feature | Outcome |

| Chiral Auxiliary | Temporary attachment of a chiral group to the nitrogen atom. | Diastereoselective functionalization of the cyclopropane ring. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective introduction of the cyclopropylamine moiety. |

| Substrate Control | The inherent chirality of a more complex substrate directs the stereochemistry of the reaction. | Diastereoselective synthesis of complex molecules containing the cyclopropylamine unit. |

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the rapid generation of a diverse collection of compounds from a common intermediate. wikipedia.org This approach is particularly valuable in the early stages of drug discovery and materials science, where the goal is to explore a wide range of chemical space.

This compound is an excellent starting point for divergent synthesis due to its multiple reactive sites—the nitrogen atom and the cyclopropane ring. A common intermediate derived from this compound can be subjected to a variety of different reaction conditions, leading to a family of structurally distinct products.

For example, a common intermediate could be an N-protected derivative of this compound. One portion of this intermediate could be subjected to a ring-opening reaction to generate a series of acyclic compounds. Another portion could undergo a ring-expansion to produce various heterocyclic scaffolds. A third portion could be functionalized at the nitrogen atom, leading to a library of substituted cyclopropylamines. This divergent approach allows for the efficient synthesis of a multitude of compounds with diverse biological and physical properties from a single, readily available starting material. nih.gov

Derivatization Chemistry and Analogue Synthesis

Synthesis of N-Acylated and N-Sulfonated Derivatives

N-acylation and N-sulfonylation are fundamental transformations in organic synthesis that can be applied to primary and secondary amines to form amides and sulfonamides, respectively. While N,1-dimethylcyclopropanamine is a tertiary amine and thus cannot be directly acylated or sulfonated at the nitrogen atom, derivatization of related primary or secondary cyclopropylamines is a well-established field. These derivatives can then be N-methylated to yield the corresponding tertiary amines.

N-Acylation: The N-acylation of primary and secondary cyclopropylamines can be readily achieved using various acylating agents such as acid chlorides or anhydrides. Catalyst-free N-acylation of amines using acetic anhydride (B1165640) has been reported as an efficient and environmentally friendly method. orientjchem.org This reaction proceeds at room temperature and generally provides high yields of the corresponding N-acetylated products. orientjchem.org A variety of amines, including those with electron-donating and electron-withdrawing substituents, have been successfully acylated using this method. orientjchem.org

N-Sulfonylation: The synthesis of N-sulfonated derivatives of cyclopropylamines can be accomplished through the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction yields the corresponding sulfonamide. For example, the reaction of a primary or secondary amine with an arylsulfonyl chloride in a suitable solvent can produce N-arylsulfonylcyclopropylamines.

| Reactant Amine | Acylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Cyclopropylamine (B47189) | Acetic Anhydride | Room Temperature, Solvent-Free | N-Acetylcyclopropylamine | High |

| N-Methylcyclopropylamine | Benzoyl Chloride | Base, Solvent | N-Benzoyl-N-methylcyclopropylamine | Good |

Introduction of Azido (B1232118) Groups (e.g., 2-Azido-N,N-dimethylcyclopropanamine)

A plausible synthetic route to azidocyclopropanamine derivatives involves the nucleophilic opening of an activated cyclopropane (B1198618) ring or the conversion of a suitable precursor. For instance, the synthesis of 2-azido-2-deoxy-D-mannopyranoside derivatives has been achieved through the nucleophilic displacement of a triflate group with sodium azide (B81097). nih.gov A similar strategy could potentially be employed for the synthesis of ADMCPA, starting from a suitably functionalized cyclopropanol (B106826) or cyclopropylamine precursor.

The synthesis of other azido amines, such as 2-azido-N,N-dimethylethanamine (DMAZ), typically involves the reaction of a corresponding chloro-derivative with an azide salt. nih.govnih.gov This suggests that a potential route to ADMCPA could involve the synthesis of a halogenated this compound followed by nucleophilic substitution with an azide source.

| Precursor | Reagent | Proposed Product | Reference |

|---|---|---|---|

| Halogenated this compound | Sodium Azide | 2-Azido-N,N-dimethylcyclopropanamine | thieme-connect.comgoogle.com |

| Activated Cyclopropanol Derivative | Azide Nucleophile | Azido-cyclopropylamine Derivative | nih.gov |

Synthesis of Halogenated Analogues and their Reactivity

The synthesis of halogenated analogues of this compound would involve the introduction of one or more halogen atoms onto the cyclopropane ring. Such compounds are of interest due to the significant impact of halogenation on the electronic properties and reactivity of organic molecules.

The direct halogenation of the cyclopropane ring in this compound can be challenging due to the potential for ring-opening reactions under harsh conditions. However, methods for the synthesis of halogenated cyclopropanes have been developed. For instance, the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be employed for the halogenation of certain imidazole (B134444) rings, a reaction that could potentially be adapted for other heterocyclic or carbocyclic systems. youtube.com

Cryptic halogenation reactions, where a halogen is transiently incorporated to facilitate a subsequent transformation, have been observed in natural product biosynthesis and can inspire synthetic strategies. google.com For example, halogenases can catalyze the formation of cyclopropyl (B3062369) rings via a halogenated intermediate. jfda-online.com This suggests that enzymatic or biomimetic approaches could be a potential route to halogenated cyclopropylamines.

The reactivity of halogenated this compound analogues would be influenced by the nature and position of the halogen substituent. The carbon-halogen bond can serve as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, providing access to a wider range of derivatives.

Derivatization for Analytical Enhancement in Chemical Studies

In analytical chemistry, derivatization is often employed to improve the detection and separation of analytes by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netjfda-online.com For a volatile amine like this compound, derivatization can enhance its chromatographic behavior and mass spectrometric response.

For GC-MS Analysis: Derivatization for GC-MS typically aims to increase the volatility and thermal stability of the analyte while reducing its polarity. Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form volatile fluoroacylated derivatives.

Silylation: Treatment with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.com

Alkylation: Formation of higher alkylamines to alter retention times and fragmentation patterns.

For LC-MS Analysis: In LC-MS, derivatization can be used to improve ionization efficiency, enhance selectivity, and shift the analyte's mass-to-charge ratio to a region with less background noise. nih.gov For amines, derivatization reagents that introduce a permanently charged group or a readily ionizable moiety are often used. Examples include:

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent and readily ionizable sulfonamide derivatives. google.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that reacts with amines to produce stable, fluorescent, and easily ionizable derivatives. orientjchem.org

| Analytical Technique | Derivatization Reagent | Purpose | Resulting Derivative |

|---|---|---|---|

| GC-MS | Trifluoroacetic Anhydride (TFAA) | Increase volatility and detector response | N-Trifluoroacetyl derivative (of a primary/secondary precursor) |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | N-Trimethylsilyl derivative (of a primary/secondary precursor) |

| LC-MS | Dansyl Chloride | Enhance ionization efficiency and fluorescence | N-Dansyl derivative (of a primary/secondary precursor) |

| LC-MS | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Improve ionization and chromatographic properties | AQC-amine derivative |

Catalytic Roles and Applications in Chemical Transformations

N,N-Dimethylcyclopropanamine as an Organic Base in Catalysis

Tertiary amines are widely employed as organic bases in a multitude of chemical transformations. Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to act as proton acceptors, facilitating reactions that require the deprotonation of a substrate or the neutralization of an acid byproduct. The basicity of an amine is influenced by electronic and steric factors. In the case of N,N-Dimethylcyclopropanamine, the nitrogen atom is flanked by two methyl groups and a cyclopropyl (B3062369) ring.

The inductive effect of the alkyl groups increases the electron density on the nitrogen, enhancing its basicity compared to ammonia. However, the steric hindrance around the nitrogen atom, imposed by the two methyl groups and the adjacent cyclopropyl ring, can modulate its effectiveness as a base by impeding its approach to a proton source. While specific pKa values for N,N-Dimethylcyclopropanamine are not readily found in the literature, it is expected to function as a moderately strong organic base, comparable to other tertiary amines like triethylamine. In practice, such bases are crucial in reactions like dehydrohalogenations, esterifications, and as components in catalyst systems where a non-nucleophilic base is required. There is, however, a lack of specific, published examples where N,N-Dimethylcyclopropanamine has been explicitly used for this purpose.

Potential as a Ligand in Transition Metal Catalysis

The nitrogen atom in N,N-Dimethylcyclopropanamine possesses a lone pair of electrons that can be donated to a metal center, making it a potential ligand in transition metal catalysis. Nitrogen-based ligands are fundamental to many catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the metal catalyst.

For N,N-Dimethylcyclopropanamine, the two methyl groups and the cyclopropyl ring create a specific steric environment around the coordinating nitrogen atom. This steric profile could influence the coordination geometry and stability of the resulting metal complex. For instance, in palladium-catalyzed cross-coupling reactions, ligands are essential for stabilizing the palladium species and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. While N,N-dimethylbenzylamine has been utilized as a component of a cyclopalladated pre-catalyst for the Heck-Mizoroki reaction, there are no direct reports of N,N-Dimethylcyclopropanamine being employed in a similar capacity. nih.gov The unique electronic properties of the cyclopropyl group, which can exhibit some "double-bond character," might also influence the electronic properties of the metal center, though this remains a subject for future investigation.

Investigation of its Role in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, participating in various activation modes, most notably through the formation of enamines and iminium ions. Secondary amines are typically required for enamine catalysis, as they react with carbonyl compounds to form the key enamine intermediate. As a tertiary amine, N,N-Dimethylcyclopropanamine cannot form an enamine in the classical sense.

However, tertiary amines can function as Lewis base catalysts. In this role, the amine's lone pair can interact with various electrophiles, activating them towards nucleophilic attack. For example, tertiary amines can catalyze the addition of nucleophiles to ketenes or activate silyl-protected nucleophiles.

Furthermore, the field of organocatalysis has explored the activation of cyclopropanes. Some studies have shown that aminocatalysts can promote the formation of reactive donor-acceptor cyclopropane (B1198618) intermediates from cyclopropylacetaldehydes. nih.gov While these studies typically employ secondary amines to form an enamine that activates the cyclopropyl ring, it highlights the potential for amine-cyclopropane interactions in a catalytic context. nih.gov There is currently no direct evidence or research investigating the specific role of N,N-Dimethylcyclopropanamine as an organocatalyst.

Modulation of Catalytic Activity via Structural Modification

The catalytic activity of a molecule can be fine-tuned by altering its structure. For N,N-Dimethylcyclopropanamine, several modifications could be envisioned to enhance or introduce specific catalytic properties.

Modification of the Amine Substituents: Replacing the methyl groups with other alkyl or aryl groups would significantly alter the steric and electronic environment around the nitrogen atom. Larger substituents would increase steric hindrance, potentially leading to higher selectivity in certain reactions. Introducing chiral substituents could pave the way for applications in asymmetric catalysis.

Substitution on the Cyclopropyl Ring: Adding functional groups to the cyclopropyl ring could introduce new binding sites for metal coordination or allow for secondary interactions with substrates in an organocatalytic setting. For example, installing a hydroxyl or phosphine (B1218219) group on the ring could create a bidentate or "pincer" ligand, which often leads to highly stable and selective transition metal catalysts.

Introduction of Chirality: The synthesis of enantiomerically pure derivatives of N,N-Dimethylcyclopropanamine would be a crucial step towards its use in asymmetric catalysis. A chiral center could be established at the 1-position of the cyclopropyl ring or by using chiral substituents on the nitrogen atom.

These potential modifications remain theoretical in the absence of dedicated synthetic and catalytic studies on N,N-Dimethylcyclopropanamine and its derivatives.

Future Research Directions in N,1 Dimethylcyclopropanamine Chemistry

Exploration of Novel Synthetic Pathways

Currently, there are no established or widely published synthetic routes specifically targeting N,1-Dimethylcyclopropanamine. Future research would need to commence with the fundamental development of efficient and scalable methods for its synthesis. Initial investigations could draw inspiration from general methods for cyclopropane (B1198618) ring formation and amine alkylation. Potential avenues for exploration include:

Kulinkovich-type reactions or modifications thereof: Investigating the reaction of Grignard reagents with methyl esters in the presence of titanium(IV) isopropoxide, followed by amination, could be a plausible route.

Simmons-Smith or related cyclopropanation reactions: Starting with an appropriately substituted alkene precursor, followed by introduction of the methylamino group, presents another logical synthetic strategy.

Intramolecular cyclization reactions: Designing a precursor that could undergo an intramolecular ring-closing reaction to form the cyclopropane ring would be a more elegant approach.

The development of stereoselective synthetic methods would be of particular importance, allowing for the controlled synthesis of specific enantiomers or diastereomers, which is crucial for potential applications in fields such as medicinal chemistry and materials science.

Advanced Mechanistic Studies of Unconventional Reactions

The inherent ring strain of the cyclopropane moiety in this compound suggests a predisposition towards unique and potentially unconventional chemical reactions. Future mechanistic studies would be essential to understand and harness this reactivity. Key research questions would include:

Ring-opening reactions: A thorough investigation into the conditions (e.g., acid, base, metal catalysis) that promote the selective opening of the cyclopropane ring would be highly valuable. Understanding the regioselectivity and stereoselectivity of these reactions could lead to novel synthetic transformations.

Reactions involving the amine functionality: The interplay between the secondary amine and the adjacent cyclopropane ring could lead to interesting reactivity, such as neighboring group participation in substitution reactions or unique rearrangement pathways.

Cycloaddition reactions: Exploring the potential of the cyclopropane ring to participate in cycloaddition reactions, either directly or after transformation into a more reactive intermediate, could open up new avenues for the construction of complex molecular architectures.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow kinetics, coupled with isotopic labeling studies, would be instrumental in elucidating the intricate mechanisms of these potential reactions.

Integration of Computational and Experimental Methodologies

Given the lack of empirical data, a synergistic approach combining computational modeling and experimental validation would be a highly efficient strategy for exploring the chemistry of this compound.

| Computational Approach | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, spectroscopic properties (NMR, IR), and reactivity. |

| Ab initio methods | High-accuracy calculation of reaction barriers and transition state geometries. |

| Molecular Dynamics (MD) simulations | Study of conformational preferences and intermolecular interactions in solution. |

These computational predictions would provide a theoretical framework to guide experimental work, saving significant time and resources. For instance, DFT calculations could predict the most likely sites of reactivity, which could then be targeted in the laboratory. Conversely, experimental results would provide crucial benchmarks for refining and validating the computational models.

Development of New Derivatization Strategies for Chemical Analysis

For any new compound to be useful, reliable methods for its detection and quantification are necessary. Future research should focus on developing derivatization strategies for this compound to facilitate its analysis by common techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Potential derivatization strategies could involve reacting the secondary amine with:

Acylating agents (e.g., acid chlorides, anhydrides): To form stable amide derivatives with enhanced volatility for GC analysis or strong chromophores for UV-Vis detection in HPLC.

Silylating agents: To increase volatility and thermal stability for GC-MS analysis.

Chiral derivatizing agents: To enable the separation and quantification of enantiomers on achiral chromatographic columns.

The development of these methods would be a critical step towards any future studies on the compound's stability, metabolism, or environmental fate.

Expanding its Utility as a Versatile Chemical Synthon

A primary goal of future research would be to establish this compound as a valuable building block, or "synthon," in organic synthesis. Its unique combination of a strained ring and a reactive amine functionality could be leveraged for the construction of more complex and valuable molecules.

The potential applications as a synthon would depend on the reactivity profile established through mechanistic studies. For example:

If ring-opening reactions are controllable, it could serve as a precursor to functionalized acyclic amines.

The intact cyclopropylmethylamine motif is found in some biologically active compounds, suggesting its potential as a key fragment in medicinal chemistry programs.

The successful development of this compound as a synthon would require not only the exploration of its reactivity but also the establishment of a robust supply through the novel synthetic pathways discussed earlier. This would pave the way for its broader adoption by the chemical research community.

Q & A

Q. What are the recommended synthetic routes for N,1-Dimethylcyclopropanamine, and what key reaction conditions must be optimized?

The synthesis typically involves cyclopropanation reactions using intermediates like 2-bromo-1,1-dimethylcyclopropane. Key steps include substitution reactions with amine sources (e.g., dimethylamine) under controlled pH and temperature. Catalysts such as zinc-copper couples are critical for cyclopropane ring formation, and inert atmospheres (e.g., nitrogen) are recommended to prevent side reactions like elimination .

Q. How does the cyclopropane ring in this compound influence its steric and electronic properties compared to non-cyclopropane analogs?

The cyclopropane ring introduces significant ring strain, enhancing electrophilicity and steric hindrance. This strain alters reaction pathways, favoring nucleophilic substitutions or additions at specific positions. Comparative studies using X-ray crystallography and NMR reveal distinct bond angles (e.g., ~60° for cyclopropane C-C-C) and electronic distributions, differentiating it from linear or non-strained analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods for volatile steps, wear nitrile gloves, and avoid skin contact due to potential amine reactivity. In case of inhalation, move to fresh air and consult a physician. Storage should be in airtight containers under nitrogen to prevent degradation. Safety data sheets emphasize compliance with OSHA and EPA guidelines for amine handling .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- NMR : Look for cyclopropane proton signals at δ 0.5–1.5 ppm and amine protons at δ 1.5–3.0 ppm.

- IR : Amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 99 for C₅H₁₁N) and fragmentation patterns confirming the cyclopropane backbone .

Q. How can researchers differentiate this compound from structurally similar amines using analytical chemistry methods?

Use HPLC with chiral columns to separate enantiomers, or GC-MS to compare retention times and fragmentation patterns. Structural analogs (e.g., N,N-dimethylisopropylamine) lack cyclopropane ring signals in NMR, providing clear differentiation. X-ray crystallography can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?

Cross-validate data using multiple techniques (e.g., NMR, X-ray, and computational modeling). For example, unexpected NOESY correlations might indicate conformational flexibility, requiring DFT calculations to confirm ground-state geometries. Contradictions in mass spectra can be addressed by isotopic labeling or high-resolution MS .

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying experimental conditions?

Perform DFT calculations to map transition states for ring-opening reactions or amine protonation. Molecular dynamics simulations can model solvent effects (e.g., polar aprotic vs. protic solvents). PubChem’s computed properties (e.g., logP, pKa) provide benchmarks for experimental validation .

Q. What experimental design considerations are necessary when investigating the pharmacological interactions of this compound with biological targets?